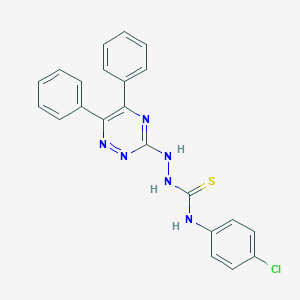![molecular formula C24H18Cl3N3O B292724 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide](/img/structure/B292724.png)
3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide, also known as Compound A, is a synthetic small molecule that has been studied for its potential therapeutic applications. This compound belongs to the class of indazole derivatives, which have been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In inflammation research, 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In viral infection research, 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to inhibit the replication of certain viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Wirkmechanismus
The mechanism of action of 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell proliferation, inflammation, and viral replication. 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are often dysregulated in cancer cells. Additionally, 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to have various biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer research, 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to induce apoptosis and inhibit cell proliferation, leading to a reduction in tumor growth. In inflammation research, 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In viral infection research, 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to inhibit viral replication, leading to a reduction in viral load.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A in lab experiments is its specificity for certain signaling pathways and enzymes, making it a useful tool for studying these pathways and enzymes in various diseases. Additionally, 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to use in lab experiments. However, one limitation of using 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A in various diseases.
Zukünftige Richtungen
There are several future directions for research on 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A. One direction is to further elucidate the mechanism of action of 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A, particularly in cancer, inflammation, and viral infection. Additionally, further studies are needed to determine the efficacy and safety of 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A in preclinical and clinical trials for various diseases. Another direction is to explore the potential of 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A as a lead compound for the development of new drugs with improved efficacy and safety profiles. Finally, future studies should aim to optimize the synthesis method of 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A to improve the yield and purity of the final product.
Synthesemethoden
The synthesis of 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A has been described in several scientific publications. One method involves the reaction of 2-chloroaniline and 3,4-dichlorobenzaldehyde in the presence of potassium carbonate and acetic acid, followed by cyclization with 2,3-dichloro-1,4-benzoquinone. The resulting compound is then treated with hydrochloric acid to yield 3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-2-carboxamide A. This method has been optimized to improve the yield and purity of the final product.
Eigenschaften
Molekularformel |
C24H18Cl3N3O |
|---|---|
Molekulargewicht |
470.8 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)-N-(3,4-dichlorophenyl)-3,3a,4,5-tetrahydrobenzo[g]indazole-2-carboxamide |
InChI |
InChI=1S/C24H18Cl3N3O/c25-19-8-4-3-7-17(19)23-18-11-9-14-5-1-2-6-16(14)22(18)29-30(23)24(31)28-15-10-12-20(26)21(27)13-15/h1-8,10,12-13,18,23H,9,11H2,(H,28,31) |
InChI-Schlüssel |
JMPXMGRZPFATID-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C3=NN(C(C31)C4=CC=CC=C4Cl)C(=O)NC5=CC(=C(C=C5)Cl)Cl |
Kanonische SMILES |
C1CC2=CC=CC=C2C3=NN(C(C31)C4=CC=CC=C4Cl)C(=O)NC5=CC(=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3,5-bis[(2-ethoxy-2-oxoethyl)sulfanyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-11-carboxylate](/img/structure/B292642.png)
![3,6-bis(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B292644.png)
![Ethyl 7-anilino-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292645.png)
![[8-Amino-7-(2-thienyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B292646.png)
![[8-Amino-7-(4-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](phenyl)methanone](/img/structure/B292648.png)
![7-(2,4-dichlorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B292649.png)
![2-benzoyl-3-(2-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B292650.png)
![2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B292651.png)

![3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine](/img/structure/B292658.png)
![N-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]-N'-phenylcarbamimidothioic acid](/img/structure/B292659.png)


